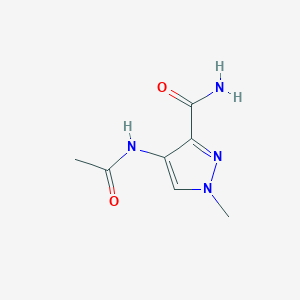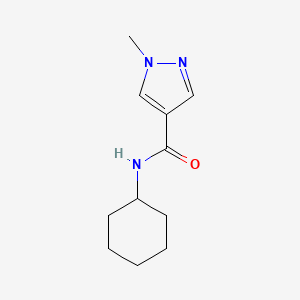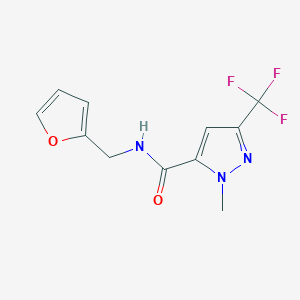
4-(acetylamino)-1-methyl-1H-pyrazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Acetylamino)-1-methyl-1H-pyrazole-3-carboxamide, also known as AMPC, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound has been studied extensively for its synthesis methods, mechanism of action, biochemical and physiological effects, and future directions for research.
Mécanisme D'action
4-(acetylamino)-1-methyl-1H-pyrazole-3-carboxamide functions as an inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the de novo synthesis of pyrimidine nucleotides. By inhibiting this enzyme, 4-(acetylamino)-1-methyl-1H-pyrazole-3-carboxamide disrupts the production of DNA and RNA, leading to cell death in microorganisms and cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 4-(acetylamino)-1-methyl-1H-pyrazole-3-carboxamide exhibits selective toxicity towards cancer cells and microorganisms, while sparing normal cells. Additionally, 4-(acetylamino)-1-methyl-1H-pyrazole-3-carboxamide has been shown to reduce inflammation and modulate the immune system, making it a potential candidate for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-(acetylamino)-1-methyl-1H-pyrazole-3-carboxamide in lab experiments include its high purity, stability, and selectivity towards cancer cells and microorganisms. However, limitations include the potential for off-target effects and the need for further research to fully understand its mechanism of action.
Orientations Futures
For research on 4-(acetylamino)-1-methyl-1H-pyrazole-3-carboxamide include further studies on its mechanism of action, optimization of its synthesis method, and exploration of its potential applications in drug development for cancer and inflammatory diseases. Additionally, research on the combination of 4-(acetylamino)-1-methyl-1H-pyrazole-3-carboxamide with other drugs may lead to improved efficacy and reduced side effects.
Méthodes De Synthèse
4-(acetylamino)-1-methyl-1H-pyrazole-3-carboxamide can be synthesized through a multistep process involving the reaction of 4-chloro-1-methylpyrazole-3-carboxylic acid with acetic anhydride and ammonia. This process results in the formation of 4-(acetylamino)-1-methyl-1H-pyrazole-3-carboxamide in high yields and purity.
Applications De Recherche Scientifique
4-(acetylamino)-1-methyl-1H-pyrazole-3-carboxamide has been studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and biochemistry. Research has shown that 4-(acetylamino)-1-methyl-1H-pyrazole-3-carboxamide exhibits antimicrobial, anti-inflammatory, and anticancer properties, making it a promising candidate for drug development.
Propriétés
IUPAC Name |
4-acetamido-1-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4O2/c1-4(12)9-5-3-11(2)10-6(5)7(8)13/h3H,1-2H3,(H2,8,13)(H,9,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLUGKTFTXZTVNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CN(N=C1C(=O)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(acetylamino)-1-methyl-1H-pyrazole-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,4-difluoro-N-[(2-methylpyrazol-3-yl)methyl]aniline](/img/structure/B7459424.png)



![N-[(2-ethylpyrazol-3-yl)methyl]-2,4-difluoroaniline](/img/structure/B7459444.png)
amine](/img/structure/B7459448.png)

![2-chloro-N-[(1-methylpyrazol-4-yl)methyl]acetamide](/img/structure/B7459464.png)
![N,1,5-trimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazole-4-carboxamide](/img/structure/B7459472.png)
![2-chloro-N-[(1,3-dimethylpyrazol-4-yl)methyl]acetamide](/img/structure/B7459476.png)

![5-[1-(difluoromethyl)-1H-pyrazol-5-yl]-3-(thiophen-2-yl)-1,2,4-oxadiazole](/img/structure/B7459489.png)

![4-({[5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)benzoic acid](/img/structure/B7459518.png)